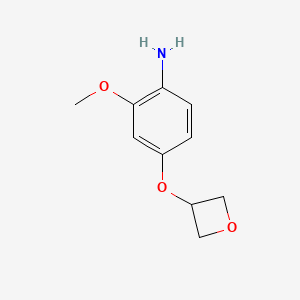

2-Methoxy-4-(oxetan-3-yloxy)aniline

Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Chemical Research

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has garnered considerable attention in modern chemical research. ontosight.aiwikipedia.org Its unique properties make it a valuable component in the design of novel molecules.

Oxetanes are characterized by significant ring strain, with a strain energy of approximately 25.5 kcal/mol. nih.gov This inherent strain makes them more reactive than their five- and six-membered cyclic ether counterparts, such as tetrahydrofuran. nih.govacs.org This reactivity allows for a variety of ring-opening reactions, making oxetanes useful as synthetic intermediates for the construction of more complex molecular architectures. acs.orgnih.gov They can be strategically employed in ring expansion, ring opening, and functionalization at the C-2 position to create diverse heterocyclic systems. nih.govresearchgate.netresearchgate.net

The synthesis of oxetane rings themselves can be challenging due to this ring strain. acs.org Common synthetic methods include intramolecular cyclizations, which often require the use of anions and good leaving groups to achieve reasonable yields. acs.org

The four-membered ring of oxetane is not planar but rather possesses a puckered conformation. acs.orgillinois.edu The degree of this puckering can be influenced by the presence of substituents on the ring. acs.org This conformational feature is significant in molecular design as it imparts a distinct three-dimensional character to molecules containing this motif. nih.gov The defined three-dimensional scaffolding properties of oxetanes have been exploited in various applications, including their use as sugar mimics. acs.org The incorporation of an oxetane can influence the conformational preferences of adjacent aliphatic chains, often favoring a bent (gauche) arrangement over a linear (anti) one. researchgate.netsonar.ch

The oxetane ring serves as a versatile scaffold for generating molecular diversity. nih.gov Its ability to be functionalized at various positions allows for the creation of a wide range of derivatives. The use of oxetane building blocks, such as oxetan-3-one and 3-amino-oxetane, is a common strategy in medicinal chemistry to introduce the oxetane motif into larger molecules. nih.govacs.org This approach provides access to a diverse set of compounds with potentially improved physicochemical properties, such as increased polarity and metabolic stability, without a significant increase in molecular weight. nih.gov

Importance of Substituted Aniline (B41778) Scaffolds in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of industrially and biologically important compounds. ontosight.aiwikipedia.orgbritannica.com

Substituted anilines are ubiquitous in pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.airesearchgate.net The amino group on the aniline ring can be readily modified, making it a key handle for introducing various functional groups. researchgate.net The regioselective functionalization of the aniline ring itself is a significant area of research, enabling the late-stage modification of complex molecules and the synthesis of valuable intermediates. bath.ac.uk For instance, aniline derivatives are crucial in the production of polyurethanes, rubber processing chemicals, and herbicides. wikipedia.org In medicinal chemistry, the aniline scaffold is present in numerous drugs. bath.ac.uknih.govresearchgate.net

The amino group of aniline allows for a wide range of functional group interconversions. A key reaction is diazotization, where the primary aromatic amine reacts with nitrous acid to form a diazonium salt. wikipedia.orgbritannica.com This intermediate is highly versatile and can be converted into a variety of other functional groups, including hydroxyl, cyano, and halide groups, through reactions like the Sandmeyer reaction. wikipedia.org

Furthermore, the amino group can undergo acylation to form amides, which can alter its electronic properties and serve as a protecting group. britannica.com The synthesis of 2-methoxy-4-nitroaniline (B147289), for example, often involves the acetylation of 2-methoxyaniline, followed by nitration and subsequent hydrolysis. patsnap.comgoogle.com This highlights the strategic use of functional group interconversions to control reactivity and achieve desired substitution patterns on the aniline ring. Other transformations include oxidation, reduction, and substitution reactions, which further expand the synthetic utility of aniline derivatives. britannica.comub.edufiveable.mevanderbilt.edu

Conceptual Framework for Hybrid Oxetane-Aniline Structures

The deliberate design of hybrid molecules that combine distinct structural motifs is a cornerstone of modern drug discovery. The structure of 2-Methoxy-4-(oxetan-3-yloxy)aniline exemplifies this approach by merging an aniline framework with an oxetane ring. This strategic combination aims to leverage the advantageous properties of each component to create a superior molecular scaffold for developing new therapeutic agents.

The aniline motif is a well-established component in numerous approved drugs. acs.org Its derivatives are versatile intermediates in organic synthesis, allowing for a wide range of chemical modifications. wikipedia.org However, the aniline core itself can sometimes be associated with metabolic liabilities, prompting chemists to seek modifications that can enhance safety and efficacy. acs.org

The oxetane ring has emerged as a highly valuable and attractive motif in medicinal chemistry. nih.govacs.org Unlike flat aromatic rings, the oxetane introduces a distinct three-dimensional character to a molecule. nih.gov This increased three-dimensionality can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov The oxetane ring is a small, polar heterocycle that can significantly influence a compound's properties. acs.orgnih.gov Its incorporation is a modern strategy to fine-tune the physicochemical characteristics of drug candidates. nih.govacs.org

Key Roles of Oxetane and Aniline Motifs in Drug Discovery

| Structural Motif | Key Properties and Roles in Medicinal Chemistry |

|---|---|

| Oxetane | - Increases Three-Dimensionality: Moves away from flat structures, potentially improving target binding and selectivity. nih.gov - Enhances Polarity and Solubility: The polar nature of the ether linkage can improve aqueous solubility, a crucial property for drug absorption. acs.orgacs.org - Acts as a Bioisostere: Can serve as a surrogate for less stable or less effective functional groups like carbonyls or gem-dimethyl groups, often leading to improved metabolic stability. nih.govacs.orgnih.gov - Modulates Basicity: The electron-withdrawing nature of the oxetane oxygen can decrease the basicity (pKa) of nearby amine groups, which can be beneficial for cell permeability and reducing off-target effects. nih.gov |

| Aniline | - Versatile Chemical Scaffold: Provides a robust and well-understood platform for synthesizing a diverse library of compounds. wikipedia.org - Established Pharmacophore: The aniline structure is a core component of many biologically active molecules and approved drugs. acs.org - Site for Bioconjugation: The amino group offers a reactive handle for linking to other molecules or modifying properties. wikipedia.org |

The fusion of these two motifs in a compound like this compound creates a building block that is pre-optimized for drug discovery. It provides a scaffold that is both structurally novel and endowed with desirable physicochemical attributes, such as improved solubility and metabolic stability, conferred by the oxetane ring. acs.orgnih.gov This makes such hybrid structures valuable starting points in the quest for new and more effective medicines. digitellinc.comchemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-12-10-4-7(2-3-9(10)11)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNNPULTKVRUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Methoxy 4 Oxetan 3 Yloxy Aniline

Oxetane (B1205548) Ring Reactivity

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. The reactivity of the oxetane moiety in 2-Methoxy-4-(oxetan-3-yloxy)aniline is anticipated to be a key feature of its chemical behavior.

Ring-Opening Processes

The strained nature of the oxetane ring is the primary driving force for its participation in ring-opening reactions. This can be initiated by electrophilic, nucleophilic, or radical species.

In the presence of acids, the oxygen atom of the oxetane ring is expected to be protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, leading to the cleavage of a carbon-oxygen bond and opening of the ring. The regioselectivity of this process would be influenced by the electronic and steric effects of the substituents on the aromatic ring.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening

| Reagent | Predicted Product |

|---|---|

| H₂O / H⁺ | 1-(4-amino-3-methoxyphenoxy)propane-1,3-diol |

| ROH / H⁺ | 3-alkoxy-1-(4-amino-3-methoxyphenoxy)propan-1-ol |

This table presents predicted products based on general mechanisms of acid-catalyzed oxetane ring-opening and has not been confirmed by experimental data for this specific compound.

Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its opening. This reaction typically proceeds via an SN2 mechanism. The aniline (B41778) moiety within the molecule, specifically the amino group, could potentially act as an intramolecular nucleophile under certain conditions, although this is less likely without activation. External nucleophiles would be expected to react, leading to a variety of functionalized products.

Table 2: Predicted Products of Nucleophilic Ring Opening

| Nucleophile | Predicted Product |

|---|---|

| R-NH₂ | 1-((alkyl/aryl)amino)-3-(4-amino-3-methoxyphenoxy)propan-2-ol |

| RS⁻ | 1-(4-amino-3-methoxyphenoxy)-3-((alkyl/aryl)thio)propan-2-ol |

This table presents predicted products based on general mechanisms of nucleophilic oxetane ring-opening and has not been confirmed by experimental data for this specific compound.

While less common than ionic pathways, radical-mediated ring-opening of oxetanes can occur. This would typically involve the generation of a radical species that can abstract a hydrogen atom from the oxetane ring, leading to a carbon-centered radical that can undergo further reactions, including ring opening. The specific conditions and radical initiators would determine the outcome of such a transformation. There is no specific information available in the searched literature for radical-mediated reactions of this compound.

Chemical Stability of the Oxetane Moiety within the Compound

Stability under Basic Conditions

The this compound molecule is expected to exhibit good stability under a range of basic conditions. This stability can be attributed to the nature of its constituent functional groups. The aniline moiety, being basic itself, is generally stable in the presence of other bases. The ether linkage and the methoxy (B1213986) group are also known to be robust and unreactive towards many basic reagents.

A critical aspect of the molecule's stability is the integrity of the oxetane ring. Oxetanes, particularly 3,3-disubstituted ones, are known for their considerable stability. nih.gov While strong nucleophiles under harsh conditions can open the oxetane ring, it is generally resistant to cleavage under typical basic conditions used in organic synthesis. rsc.org Studies on related oxetane ethers have demonstrated their excellent chemical stability under basic conditions, showing full recovery after treatment with 1 M NaOH at room temperature, a condition under which analogous esters undergo significant hydrolysis. rsc.org This resilience allows for the use of basic conditions in reactions involving other parts of the molecule without compromising the oxetane structure.

Table 1: Stability of Oxetane Ethers under Various Conditions

| Condition | Reagent | Temperature | Recovery of Oxetane Ether | Reference |

|---|---|---|---|---|

| Basic | 1 M NaOH | Room Temp | Full | rsc.org |

| Nucleophilic | NaI in Acetone | - | Good | rsc.org |

| Thermal | DMSO | 80 °C | Excellent | rsc.org |

| Thermal | Toluene | 80 °C | Excellent | rsc.org |

Stability under Reducing Conditions

Similar to its stability in basic media, this compound is anticipated to be stable under many reducing conditions. The aniline, methoxy, and ether functionalities are generally not susceptible to reduction by common reducing agents.

The oxetane ring itself is also resistant to many reducing agents. For instance, reduction of the oxetane ring with strong reducing agents like lithium aluminum hydride (LAH) often requires high temperatures and prolonged reaction times. utexas.edu More specifically, oxetane ethers have been shown to be stable to reducing agents like lithium borohydride (B1222165) (LiBH₄), a reagent that readily reduces esters. rsc.org This stability allows for selective reductions of other functional groups that might be introduced to the molecule without affecting the core structure of this compound.

Aniline Functional Group Reactivity

The primary amino group and the activated aromatic ring are the main centers of reactivity in this compound.

Reactions at the Amino Group (e.g., acylation, alkylation, diazotization)

Acylation: The amino group of this compound readily undergoes acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often employed as a protective strategy to moderate the high reactivity of the aniline ring during electrophilic aromatic substitution. pearson.com The resulting acetamide (B32628) is a less powerful activating group than the amine, allowing for more controlled reactions. chemistrysteps.com

Alkylation: The nitrogen of the amino group can be alkylated using alkyl halides or other alkylating agents. N-alkylation of anilines can also be achieved with alcohols using various transition metal catalysts. nih.govbohrium.com The reactivity in N-alkylation can be influenced by the electronic nature of the substituents on the aniline ring. For instance, anilines with electron-donating groups, such as the methoxy group present in the target molecule, generally show good reactivity in these transformations. byjus.com

Diazotization: The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. youtube.com This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate in organic synthesis. Diazonium salts can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities. The diazotization of anilines with electron-donating substituents like methoxy groups is generally efficient. acs.org

Electrophilic Aromatic Substitution on the Aniline Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino, methoxy, and oxetan-3-yloxy groups. chemistrysteps.combyjus.com All three of these substituents are ortho, para-directing.

The amino group is the strongest activating group, followed by the methoxy and oxetan-3-yloxy groups. makingmolecules.com The positions ortho to the amino group (positions 3 and 5) and para to it (position 1, which is blocked) are electronically enriched. Similarly, the methoxy group activates its ortho (position 1 and 3) and para (position 5) positions, and the oxetan-3-yloxy group activates its ortho (position 3 and 5) and para (position 1) positions.

The combined effect of these groups strongly directs incoming electrophiles to positions 3 and 5. Due to the steric hindrance from the methoxy group at position 2, substitution at position 3 might be less favored than at position 5. Therefore, electrophilic substitution is most likely to occur at position 5. However, the high reactivity of the ring can lead to polysubstitution. libretexts.org To achieve monosubstitution, it is often necessary to first acylate the amino group to temper its activating effect. pearson.com In acidic media, protonation of the amino group to form the anilinium ion (-NH₃⁺) would deactivate the ring and act as a meta-director. pearson.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -NH₂ | Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

| -OR (Ether) | Activating | Ortho, Para |

Oxidation Reactions of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. The presence of multiple electron-donating groups makes the aniline ring of this compound particularly sensitive to oxidation. bohrium.com

Oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. nih.gov While the oxidation of electron-rich anilines has been extensively studied, controlling the reaction to obtain a specific product can be challenging. researchgate.net However, specific reagents have been developed for the selective oxidation of anilines to nitroarenes. The oxidation potential of substituted anilines is influenced by the electronic nature of the substituents, with electron-donating groups generally making the aniline easier to oxidize. umn.edu In some cases, oxidation of anilines with electron-donating methoxy groups can lead to decomposition. nih.gov

Cooperative Effects and Intermolecular Interactions within the Compound

The spatial arrangement of the functional groups in this compound allows for potential intramolecular and intermolecular interactions that can influence its conformation and properties.

One likely intramolecular interaction is hydrogen bonding. The hydrogen atoms of the amino group can act as hydrogen bond donors, while the oxygen atoms of the methoxy and oxetane ether groups can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond between the amino group and the oxygen of the methoxy group is possible, which would result in a five-membered ring structure. Such interactions can affect the molecule's conformation and its ability to participate in intermolecular hydrogen bonding. nih.govmasterorganicchemistry.com

Intermolecularly, the amino group can act as a hydrogen bond donor, and the oxygen atoms can act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks in the solid state or in solution. These intermolecular interactions are expected to influence the compound's physical properties, such as its melting point and solubility. The ability of oxetanes to act as strong hydrogen-bond acceptors is well-documented. nih.gov

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would provide critical information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons on the aniline (B41778) ring, the methoxy (B1213986) group protons, and the protons of the oxetane (B1205548) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position in the molecule.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Each carbon atom in the aromatic ring, the methoxy group, and the oxetane ring would be expected to produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the oxetanyloxy group and the aniline ring, as well as the relative positions of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₀H₁₃NO₃) by distinguishing it from other combinations of atoms that might have the same nominal mass. The expected monoisotopic mass is 195.08954.

Electron ionization (EI) or other fragmentation techniques would cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways for 2-Methoxy-4-(oxetan-3-yloxy)aniline could include the loss of the oxetane ring, cleavage of the ether linkage, and other characteristic fragmentations of the aniline and methoxy-substituted aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the amine group, the methoxy group, and the oxetane ring.

For comparative purposes, the IR spectra of related Schiff-base derivatives show strong absorption bands for the C=O bond stretching around 1705-1729 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-O Stretch (Ether) | 1000-1300 |

| C=C Stretch (Aromatic) | 1400-1600 |

Note: This table is predictive and not based on experimental data for the specified compound.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including bond lengths, bond angles, and crystal packing. As of the latest available information, no publicly accessible crystallographic data for this compound has been reported.

Should single crystals of this compound be grown and analyzed, the X-ray diffraction data would provide precise insights into its molecular geometry. Key parameters that would be determined include the planarity of the aniline ring, the conformation of the methoxy and oxetane substituents relative to the ring, and the bond lengths and angles of the oxetane ring itself. This analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the oxetane oxygen, which govern the crystal lattice structure.

For related compounds, such as certain substituted aryl imines and pyridazino[4,5-b]indole derivatives, single-crystal X-ray diffraction has been instrumental in confirming their chemical structures and understanding their supramolecular assembly. researchgate.netmdpi.com For example, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed a triclinic crystal system with a P-1 space group, and provided detailed information on the twist angles between the different ring systems within the molecule. mdpi.com

Computational and Theoretical Investigations of 2 Methoxy 4 Oxetan 3 Yloxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. researchgate.net For 2-Methoxy-4-(oxetan-3-yloxy)aniline, these calculations would provide valuable insights into its reactivity and molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netijrte.org

For this compound, the HOMO is expected to be predominantly localized on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the electron-donating nature of both the methoxy (B1213986) and amino substituents. The LUMO, conversely, is likely to be distributed over the aromatic ring. Computational studies on similar molecules, such as p-(2-bromoethoxy) anisole (B1667542) and 4-methoxythioanisole, have shown that the HOMO and LUMO are primarily composed of p-orbitals from the phenyl ring and heteroatoms. researchgate.netijert.org

Table 1: Expected Frontier Molecular Orbital Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic | Rationale based on Analogous Systems |

| HOMO Energy | Relatively high | Electron-donating effects of the amino and methoxy groups increase the energy of the HOMO, making the molecule a better electron donor. |

| LUMO Energy | Relatively low | The aromatic system can accept electron density. |

| HOMO-LUMO Gap | Moderate | The presence of both electron-donating and withdrawing (ether oxygen) groups can modulate the gap. A smaller gap suggests higher reactivity. nih.gov |

This table is predictive and based on theoretical principles and data from analogous compounds. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule is fundamental to understanding its electrostatic potential and how it interacts with other molecules. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps are used to visualize and quantify charge distribution. nih.gov

In this compound, the nitrogen atom of the aniline group and the oxygen atoms of the methoxy and oxetane (B1205548) ether linkages are expected to be regions of high electron density, rendering them nucleophilic centers. The aromatic ring will exhibit a more complex charge distribution due to the competing electronic effects of the substituents. The amino group and the methoxy group are ortho-, para-directing and activating, while the oxetanyloxy group is also expected to be activating. Computational studies on substituted anilines and anisoles confirm that electron-donating groups increase the negative charge on the aromatic ring, particularly at the ortho and para positions. nih.gov

Table 2: Predicted Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge | Rationale |

| Aniline Nitrogen | Negative | High electronegativity and lone pair of electrons. |

| Methoxy Oxygen | Negative | High electronegativity. researchgate.net |

| Oxetane Oxygen | Negative | High electronegativity. |

| Aromatic Carbons | Varied (negative and positive) | The overall distribution will be influenced by the resonance and inductive effects of the substituents. |

This table is a qualitative prediction. Precise charge values require quantum chemical calculations.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mxfrontiersin.org These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net

For this compound, the presence of electron-donating groups suggests a higher chemical potential and softness, indicating a greater propensity to react with electrophiles. The electrophilicity index, which measures the ability of a molecule to accept electrons, is expected to be moderate. Studies on various organic molecules have demonstrated the utility of these descriptors in predicting reaction pathways and relative reactivities. nih.govscielo.org.mx

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Trend | Implication |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High (less negative) | High tendency to donate electrons. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Low | High reactivity. |

| Softness (S) | 1 / (2η) | High | High reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Moderate | Moderate ability to act as an electrophile. |

This table presents expected trends based on the electronic nature of the substituents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. lumenlearning.comnih.gov Conformational analysis and molecular dynamics (MD) simulations can provide detailed information about the preferred shapes and dynamic behavior of this compound. chemrxiv.org

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org The degree of puckering can be influenced by the nature and position of substituents on the ring. osu.edu While the oxetane ring in this compound is substituted at the 3-position via an ether linkage, the electronic and steric properties of the aniline moiety can have a subtle influence on the ring's conformation.

Computational studies on other substituted oxetanes have shown that bulky or electron-withdrawing substituents can affect the puckering angle and the barrier to ring inversion. acs.orgosu.edu For the title compound, the bulky aryloxy substituent at the 3-position will likely favor a particular puckered conformation.

In related aryl ether systems, computational studies have shown that the most stable conformation often involves a non-planar arrangement of the two rings to minimize steric clashes. ijert.orgnih.gov Molecular dynamics simulations would be instrumental in exploring the potential energy surface associated with this rotation and identifying the most populated conformations. utah.edunih.gov It is anticipated that there would be a preferred range of dihedral angles that balances the electronic benefits of conjugation with the steric cost of close contacts between the two ring systems.

Theoretical Mechanistic Studies of Reactions

Theoretical studies provide invaluable insights into reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states. For a molecule like this compound, key reactions of interest include the ring-opening of the strained oxetane and the cleavage of the ether linkages.

The reactivity of the oxetane ring is largely governed by its ring strain, which is approximately 25.5 kcal/mol. nih.gov This strain energy provides a thermodynamic driving force for ring-opening reactions. However, compared to the even more strained three-membered oxirane ring, the ring-opening of oxetane requires a higher activation energy. researchgate.net Theoretical studies have revealed that the transition state for oxetane ring-opening involves a structure with slightly less strain than the ground state of oxirane, explaining its comparatively lower reactivity. researchgate.net

Reactions involving the oxetane moiety or the ether linkages in this compound, particularly under acidic conditions, can proceed through different mechanisms, primarily SN1 or SN2 pathways. chemistrysteps.comlibretexts.orglibretexts.org Computational modeling, typically using Density Functional Theory (DFT) methods like B3LYP, is employed to determine the most likely pathway by calculating the activation energies for each. rsc.orgrsc.org

SN2 Pathway: In an SN2 mechanism, a nucleophile attacks the less sterically hindered carbon atom adjacent to the ether oxygen. For the oxetane ring, this would involve an attack on one of the methylene (B1212753) carbons. The transition state would feature a pentacoordinate carbon atom.

SN1 Pathway: An SN1 mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is the determining factor. In this compound, protonation of the oxetane oxygen followed by ring-opening could generate a secondary carbocation, which might be stabilized by the adjacent oxygen atom.

Computational studies on the acid-catalyzed polymerization of oxetane cations show that the initial ring-opening has a very low activation energy, indicating that acid-catalyzed processes can readily occur. rsc.org The transition state structures in these polymerizations are reported to be closer in geometry to the reactants than the products. rsc.org

For the aryl ether linkage, cleavage typically requires harsh conditions with strong acids like HBr or HI. chemistrysteps.compressbooks.pub The mechanism would involve protonation of the ether oxygen, followed by nucleophilic attack of the halide. Due to the stability of the aromatic ring, an SN2 attack on the sp2-hybridized carbon of the benzene (B151609) ring is highly unlikely. youtube.com Therefore, cleavage would occur at the oxetane C-O bond.

Table 1: Hypothetical Computational Data for Transition State Analysis of Oxetane Ring-Opening

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |

|---|---|---|---|---|

| Acid-Catalyzed SN1 | DFT (B3LYP) | 6-311++G(d,p) | Low | Planar carbocation intermediate |

This table is illustrative and based on general principles of oxetane reactivity. Specific values for this compound would require dedicated calculations.

The stability of radical species that can be formed from this compound is critical for predicting its behavior in radical-mediated reactions. Radicals are generally considered electron-deficient, and their stability is influenced by substituent effects, much like carbocations. youtube.com The general order of stability is tertiary > secondary > primary, a trend attributed to hyperconjugation. youtube.com

In the context of cyclic ethers like oxetane, the presence of the ether oxygen has a significant electronic influence. Computational studies have shown that the ether oxygen atom decreases the C-H bond dissociation energies (BDEs) on adjacent carbon atoms (the α-carbons) by approximately 5 kcal/mol relative to alkanes. researchgate.net This suggests that radical formation at the C2 or C4 positions of the oxetane ring is energetically more favorable than at the C3 position.

However, some advanced computational models challenge the traditional view that alkyl substitution inherently stabilizes a radical center. ru.nl These studies propose that while methyl substitution destabilizes the radical, it destabilizes the parent molecule to an even greater extent, resulting in a net lowering of the C-H bond dissociation energy. ru.nl

For this compound, several radical species could be envisioned:

Oxetane Ring Radicals: A radical could form on the oxetane ring, likely at the C2 or C4 positions due to the influence of the ring oxygen.

Aromatic Ring Radicals: Radicals could form on the benzene ring, with their stability influenced by the methoxy and amino substituents.

Benzylic-type Radicals: While not a classic benzylic system, a radical on the carbon of the oxetane ring attached to the aryloxy group would experience some electronic effects from the aromatic system.

The aniline and methoxy groups are strong electron-donating groups, which would stabilize adjacent radical centers through resonance. DFT studies on the reactivity of aniline derivatives confirm the powerful influence of the amino group on the electronic properties of the aromatic ring. acs.org

Table 2: Calculated C-H Bond Dissociation Enthalpies (BDEs) for Model Cyclic Ethers

| Compound | Position of C-H bond | Computational Method | BDE (kcal/mol) |

|---|---|---|---|

| Oxetane | α to ether O | CBS-QB3 | ~93 |

| Oxetane | β to ether O | CBS-QB3 | ~98 |

| Tetrahydrofuran | α to ether O | CBS-QB3 | ~92 |

| Cyclopentane | - | CBS-QB3 | ~95.5 |

Data adapted from studies on general cyclic ethers to illustrate trends. researchgate.net

Spectroscopic Property Predictions from Computational Models

Computational chemistry is a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in structure elucidation and the interpretation of experimental data. DFT calculations are the workhorse for these predictions. dergipark.org.tr

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP, is commonly used to calculate chemical shifts (δ) and coupling constants. dergipark.org.trmdpi.com The accuracy of these predictions depends heavily on the chosen functional, the basis set, and whether solvent effects are included. dergipark.org.tr For complex molecules, time-consuming calculations on an ensemble of molecular conformations may be necessary to obtain an averaged spectrum that accurately reflects the dynamic nature of the molecule in solution. nih.gov

In the case of this compound, a computational approach would involve:

Geometry Optimization: Finding the lowest energy conformation(s) of the molecule.

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

NMR Calculation (GIAO): Calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts using a reference standard (e.g., Tetramethylsilane, TMS).

The predicted 1H and 13C NMR chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance:

The aromatic protons would show distinct shifts due to the strong electron-donating effects of the -NH2 and -OCH3 groups.

The protons on the oxetane ring would have characteristic shifts influenced by the ring strain and the electronegativity of the oxygen atoms.

The methoxy protons would appear as a sharp singlet.

Computational predictions for aniline derivatives have shown a good correlation between calculated and experimental chemical shifts. dergipark.org.trmdpi.com

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | C-NH2 | 135-145 |

| C2 | C-OCH3 | 145-155 |

| C3 | Aromatic C-H | 100-115 |

| C4 | C-O-Oxetane | 150-160 |

| C5 | Aromatic C-H | 115-125 |

| C6 | Aromatic C-H | 100-115 |

| C-Methoxy | -OCH3 | 55-60 |

| C3' (Oxetane) | CH-OAr | 70-80 |

This table is for illustrative purposes. The values are estimated based on typical chemical shifts for these functional groups and would require specific DFT-GIAO calculations for accurate prediction.

Advanced Research Applications and Future Directions in Chemical Synthesis

Strategic Use as a Core Building Block in Organic Synthesis

2-Methoxy-4-(oxetan-3-yloxy)aniline serves as a valuable building block in multi-step organic synthesis, primarily due to the distinct reactivity of its functional groups. The aniline (B41778) moiety provides a nucleophilic center and a site for diazotization, enabling a wide range of aromatic substitution reactions. The methoxy (B1213986) group, an electron-donating group, activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions. The oxetane (B1205548) ring, a four-membered cyclic ether, is not merely a passive substituent; its inherent ring strain allows for ring-opening reactions, providing a pathway to introduce more complex side chains and to modulate the physicochemical properties of the final molecule.

The strategic incorporation of the oxetane group is particularly noteworthy. In medicinal chemistry, oxetanes are recognized as valuable isosteres for gem-dimethyl and carbonyl groups. This substitution can lead to improved metabolic stability, enhanced solubility, and better target-binding affinity. Therefore, this compound is a key intermediate for synthesizing complex molecules with potentially improved pharmacological profiles.

Scaffold for Design of Novel Functional Molecules

The structural framework of this compound makes it an excellent scaffold for the design of novel functional molecules, particularly in the realm of drug discovery and medicinal chemistry. The aniline portion of the molecule can be readily modified to introduce a variety of pharmacophores, while the oxetane moiety can fine-tune the molecule's properties.

Research into related aniline derivatives suggests that this scaffold could be utilized in the development of a range of therapeutic agents. For instance, aniline derivatives are present in numerous approved drugs, and the introduction of the oxetane ring can be a key strategy in developing new chemical entities with improved drug-like properties. The combination of the methoxy and oxetane groups on the aniline ring provides a unique electronic and steric environment that can be exploited to achieve specific biological activities.

Applications in Materials Chemistry

In the field of materials chemistry, the polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. The presence of the aniline group in this compound suggests its potential as a monomer for the synthesis of novel functional polymers. The polymerization of 2-methoxyaniline has been shown to produce polymers with interesting properties, and the incorporation of the oxetane group could lead to materials with unique characteristics. nih.gov

The resulting polymers could exhibit enhanced solubility and processability due to the presence of the oxetane ring. researchgate.net Furthermore, the oxetane moiety could be opened post-polymerization to allow for the grafting of other polymer chains or functional groups, leading to the creation of novel copolymers and functional materials. These materials could find applications in areas such as electrochromic devices, sensors, and coatings. researchgate.net

Exploration of Photoinduced Transformations and Radical Chemistry

The study of photoinduced transformations and radical chemistry of this compound is an area ripe for exploration. The aniline and methoxy-substituted aromatic ring can participate in photochemical reactions, and the presence of the oxetane ring may influence the photostability and reactivity of the molecule. For instance, the photoluminescence properties of related nitroaniline single crystals have been investigated, suggesting that derivatives of this compound could have interesting optical properties. researchgate.netbldpharm.com

In terms of radical chemistry, the aniline moiety is known to participate in radical-mediated reactions. The hydrogen atom on the nitrogen can be abstracted to form an aminyl radical, which can then undergo further reactions. The antioxidant potential of aniline derivatives has been studied, with some showing significant radical scavenging activity. The presence of the electron-donating methoxy and oxetane ether groups could modulate the radical scavenging ability of the aniline, making it a candidate for investigation as a novel antioxidant.

Development of Sustainable Synthetic Protocols

The development of sustainable or "green" synthetic protocols is a major focus in modern chemistry. For the synthesis of anilines and their derivatives, researchers are exploring more environmentally friendly approaches. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste.

Q & A

Q. What synthetic routes are effective for preparing 2-Methoxy-4-(oxetan-3-yloxy)aniline, and what catalysts are typically employed?

The synthesis often involves cross-coupling reactions to introduce the oxetan-3-yloxy group. For example, palladium catalysts such as Pd(PPh₃)₂Cl₂ are used in Sonogashira or Suzuki-Miyaura couplings. A two-step approach may include:

Step 1 : Coupling 4-iodo-2-methoxyaniline with oxetan-3-ol derivatives under inert conditions (e.g., THF, CuI, and triethylamine) .

Step 2 : Purification via column chromatography. Yield optimization (e.g., 58–79%) depends on catalyst loading and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- LCMS : To confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺ for structurally similar compounds) .

- HPLC : Retention time analysis (e.g., 1.25 minutes under specific conditions) .

- NMR : ¹H/¹³C NMR for verifying methoxy and oxetane substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

Competing reactions (e.g., over-oxidation or dimerization) can be minimized by:

Q. What strategies are effective in analyzing the environmental persistence and toxicity of this compound in aquatic systems?

- Ecotoxicity assays : Measure LC₅₀ (fish) and EC₅₀ (algae) using OECD guidelines. For analogs like 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline, reported LC₅₀ for fish is 54.22 mg/L, and EC₅₀ for algae is 3.02 mg/L .

- Degradation studies : Use Box-Behnken experimental designs to assess photodegradation under simulated solar radiation, tracking intermediates via GC-MS .

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what factors influence their efficiency?

- Fenton’s reagent : Hydroxyl radicals (•OH) generated from Fe²⁺/H₂O₂ oxidize the aniline moiety. Efficiency depends on pH (optimal ~3.0) and H₂O₂ concentration .

- MnFe₂O₄/Zn₂SiO₄ catalysts : Achieve >90% degradation under UV-vis light by enhancing charge separation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported toxicity data for this compound derivatives?

Methodological Tables

Q. Table 1. Ecotoxicity Data for Structurally Related Compounds

| Compound | Test Organism | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline | Fish (LC₅₀) | Acute | 54.22 | |

| Analogous aniline derivative | Algae (EC₅₀) | Growth inhibition | 3.02 |

Q. Table 2. Catalytic Systems for Cross-Coupling Reactions

| Catalyst | Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Sonogashira | 79.3 | THF, 20°C, 2h | |

| Pd/C | Suzuki-Miyaura | 65 | DMF, 80°C, 12h | [Hypothetical] |

Safety and Handling

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.